N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a methoxypyrrolidine group, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the methoxypyrrolidine group, and the coupling with the piperidine carboxamide. Common synthetic routes may involve:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the methoxypyrrolidine group: This step may involve a Pd-catalyzed C-N cross-coupling reaction.
Coupling with piperidine carboxamide: This final step can be performed using standard amide coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as HPLC and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The methoxypyrrolidine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce various piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating ATP-binding cassette transporters, which are involved in various cellular processes . The compound’s effects on these transporters can lead to changes in cellular function and potentially therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole ring, methoxypyrrolidine group, and piperidine carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-23-15-6-9-21(11-15)14-4-7-20(8-5-14)18(22)19-13-2-3-16-17(10-13)25-12-24-16/h2-3,10,14-15H,4-9,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKFRTOCDHMGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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